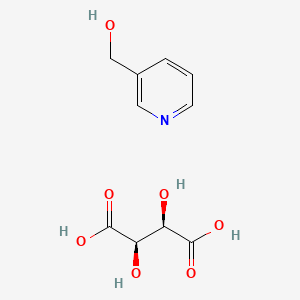

Nicotinyl alcohol tartrate

Beschreibung

Contextualization of Nicotinyl Alcohol within Pyridine (B92270) Derivatives for Chemical Inquiry

Nicotinyl alcohol is classified as a pyridine derivative. atamanchemicals.com Pyridines are six-membered aromatic heterocyclic compounds containing one nitrogen atom. atamanchemicals.com This class of organic compounds is significant in medicinal chemistry and drug discovery due to the pyridine scaffold's ability to be readily modified, influencing the molecule's properties. researchgate.netnih.gov The nitrogen atom in the pyridine ring makes it a polar and ionizable aromatic molecule, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.netajrconline.org

Pyridine and its derivatives are versatile reactants and starting materials for a wide range of chemical transformations. researchgate.net They are found in many naturally occurring compounds, including some vitamins and alkaloids. nih.gov In chemical synthesis, the pyridine nucleus is a key building block for creating novel compounds with diverse applications. globalresearchonline.net The adaptability of the pyridine structure allows for the creation of a vast chemical space for exploration in various research areas. researchgate.net

Historical Trajectories and Chemical Evolution of Nicotinyl Alcohol Research (excluding clinical development)

The synthesis of nicotinyl alcohol, or 3-pyridinemethanol, has been approached through several chemical routes. One of the early methods involved the catalytic hydrogenation of 3-pyridinecarboxaldehyde (B140518). drugfuture.com Another established method is the reduction of nicotinic acid derivatives. For instance, ethyl nicotinate (B505614) can be reduced using lithium aluminum hydride to yield nicotinyl alcohol. drugfuture.com Similarly, the reduction of methyl nicotinate has also been employed. drugfuture.com

Further synthetic strategies have been developed from other pyridine precursors. These include the conversion of 3-cyanopyridine (B1664610) and the reaction of 3-aminomethylpyridine. drugfuture.com The synthesis from thionicotinic acid S-methyl ester also represents another pathway to obtain nicotinyl alcohol. drugfuture.com These varied synthetic approaches highlight the chemical versatility in accessing this pyridine derivative for further research and development into its salt forms, such as the tartrate.

Significance of Tartrate Counter-ion in Compound Crystallization and Solid-State Chemistry

The formation of a tartrate salt with nicotinyl alcohol is a significant aspect of its solid-state chemistry. Tartaric acid is a chiral dicarboxylic acid that is frequently used as a co-former in the development of pharmaceutical co-crystals and salts. fip.orgacs.org The use of tartrate as a counter-ion can influence the physicochemical properties of the parent compound, such as solubility and stability. nih.gov

Current Gaps and Emerging Frontiers in Nicotinyl Alcohol Tartrate Chemical Investigations

While the fundamental chemical properties of this compound are established, there remain areas for further investigation. A deeper understanding of its polymorphic behavior and the precise conditions that lead to different crystal forms could be a significant area of research. Detailed crystallographic studies on various solvates and co-crystals of nicotinyl alcohol could also reveal novel solid-state structures with potentially enhanced properties.

The exploration of nicotinyl alcohol and its derivatives in the synthesis of new chemical entities is an ongoing frontier. For instance, nicotinyl alcohol can be used in the synthesis of histone deacetylase inhibitors and certain kinase inhibitors. atamanchemicals.com Furthermore, the development of novel nicotinyl alcohol ether derivatives is an active area of research. google.com These investigations into new applications and derivatives of nicotinyl alcohol and its tartrate salt continue to expand the chemical landscape and potential utility of this pyridine derivative.

Eigenschaften

IUPAC Name |

2,3-dihydroxybutanedioic acid;pyridin-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.C4H6O6/c8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPORIZAYKBQYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977232 | |

| Record name | 2,3-Dihydroxybutanedioic acid--(pyridin-3-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-55-0, 6164-87-0 | |

| Record name | Nicotinyl alcohol tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Danaden | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybutanedioic acid--(pyridin-3-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Nicotinyl Alcohol Tartrate

Strategic Approaches for Nicotinyl Alcohol Synthesis

The synthesis of the precursor, nicotinyl alcohol (also known as 3-pyridinemethanol), is the foundational step. drugfuture.com Various strategies have been developed, ranging from established classical routes to modern, environmentally conscious methods.

Development and Optimization of Classical Synthetic Routes

Classical synthesis of nicotinyl alcohol often involves the reduction of various pyridine-3-substituted compounds. One established method begins with 3-cyanopyridine (B1664610), which undergoes catalytic hydrogenation using a palladium-carbon catalyst in a hydrogen atmosphere to produce 3-aminomethylpyridine hydrochloride. chemicalbook.comchemicalbook.com This intermediate is then treated with ethyl nitrite (B80452) to yield nicotinyl alcohol. chemicalbook.comchemicalbook.com

Another common approach is the reduction of nicotinic acid esters, such as ethyl nicotinate (B505614) or methyl nicotinate, using strong reducing agents like lithium aluminum hydride. drugfuture.com Catalytic hydrogenation of 3-pyridinecarboxaldehyde (B140518) is also a documented route. drugfuture.com These methods, while effective, often rely on harsh reagents and conditions that necessitate careful optimization of reaction parameters to ensure high yields and purity. The purification of the final product typically involves vacuum fractionation. atamanchemicals.comatamanchemicals.com

Table 1: Comparison of Classical Synthetic Routes to Nicotinyl Alcohol

| Method | Starting Material | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Reduction of a Nitrile | 3-Cyanopyridine | 1. Pd/C, H₂, HCl 2. Ethyl Nitrite | Involves initial hydrogenation to an amine hydrochloride, followed by diazotization and hydrolysis. chemicalbook.com |

| Reduction of an Ester | Ethyl Nicotinate / Methyl Nicotinate | Lithium Aluminum Hydride (LiAlH₄) | A strong reducing agent is used to directly reduce the ester functional group to an alcohol. drugfuture.com |

| Reduction of an Aldehyde | 3-Pyridinecarboxaldehyde | Catalytic Hydrogenation (e.g., PtO₂) | Direct catalytic hydrogenation of the aldehyde group to the corresponding alcohol. drugfuture.com |

| Reductive Hydrolysis | Nicotinonitrile | Ni-complex with triphos-ligand, H₂ | A domino reaction involving hydrogenation of the nitrile to an imine, hydrolysis to an aldehyde, and final hydrogenation to the alcohol. researchgate.net |

Exploration of Green Chemistry Principles in Nicotinyl Alcohol Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles have been applied to the synthesis of nicotinyl alcohol and related compounds. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One notable green approach is the electrochemical oxidation of primary alcohols, including nicotinyl alcohol, to their corresponding carboxylic acids using a heterogeneous nickel oxyhydroxide (NiOOH) electrocatalyst. acs.orgbohrium.com This method avoids the need for stoichiometric chemical oxidants, which generate significant waste. Research has demonstrated that this process can be adapted for continuous flow, offering scalability and high efficiency with minimal leaching of the nickel catalyst. acs.orgbohrium.com While this example illustrates a transformation of nicotinyl alcohol, the principles are relevant to its synthesis.

Biocatalysis represents another significant avenue in green synthesis. The use of enzymes, such as lipases, can achieve high selectivity under mild reaction conditions. nih.gov For instance, the catalytic oxidation of 3-methyl-pyridine to produce niacin has been explored using zeolite-based catalysts, where nicotinyl alcohol appears as a key intermediate or byproduct, highlighting the potential for biocatalytic routes in the synthesis of pyridine (B92270) derivatives. researchgate.net

Stereoselective and Asymmetric Synthesis of Nicotinyl Alcohol Precursors

The creation of specific stereoisomers is critical in many chemical applications. Asymmetric synthesis aims to produce chiral molecules with a high enantiomeric excess. For precursors to compounds like nicotinyl alcohol, enzymatic and catalytic methods are prominent.

Efficient enzymatic methods have been developed for the synthesis of chiral esters through the transesterification of secondary alcohols using lipases. nih.gov For example, a recombinant metagenomic lipase (B570770) has been shown to achieve high enantioselectivity in the conversion of methyl-4-pyridine methanol (B129727), a structural isomer of nicotinyl alcohol, demonstrating the applicability of this technology to pyridine-containing alcohols. nih.gov Similarly, whole cells of Candida parapsilosis have been used for the enantioselective oxidation of racemic 1-(3-pyridyl)ethanol, which is a precursor that can be reduced to a chiral form of nicotinyl alcohol. acs.org Asymmetric hydrogenation using chiral catalysts is another powerful technique for producing enantiopure piperidines from pyridine substrates, a transformation relevant to the synthesis of saturated analogs of nicotinyl alcohol. dicp.ac.cn

Salt Formation and Crystallization of Nicotinyl Alcohol Tartrate

The final step in producing this compound is the reaction between nicotinyl alcohol and tartaric acid, followed by crystallization. This process determines the final properties of the solid-state material.

Reaction Mechanisms and Conditions for Tartrate Salt Formation

This compound is formed through an acid-base reaction between nicotinyl alcohol and L-(+)-tartaric acid. The reaction involves the protonation of the basic nitrogen atom of the pyridine ring by one of the carboxylic acid groups of tartaric acid, resulting in a 1:1 salt complex. ontosight.ai

The reaction is typically carried out by combining equimolar amounts of the two reactants in a suitable solvent system, often a mixture of ethanol (B145695) and water, which effectively dissolves both starting materials. The mixture is heated under reflux for several hours to ensure complete reaction. Subsequent cooling allows the salt to crystallize out of the solution. The optimization of parameters such as temperature, solvent ratio, and reaction time is crucial for maximizing yield and ensuring the purity of the final product.

Table 2: Optimized Conditions for this compound Salt Formation

| Parameter | Optimal Value / Condition | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio | 1:1 (Nicotinyl Alcohol:Tartaric Acid) | Ensures the formation of the correct stoichiometric salt. |

| Solvent | Ethanol/Water (e.g., 3:1 v/v) | Maximizes the solubility of both reactants for an efficient reaction. |

| Temperature | 80–90°C (Reflux) | Temperatures below 80°C result in slow reaction rates, while temperatures above 95°C risk decomposition. |

| Reaction Time | 4–6 hours | Sufficient time to ensure the reaction goes to completion. |

Polymorphism and Pseudopolymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism involves the incorporation of solvent molecules (hydrates or solvates) into the crystal lattice. googleapis.comgoogle.com These different forms can exhibit distinct physicochemical properties.

Crystallization Kinetics and Crystal Habit Modulation

The crystallization of this compound is a critical step that dictates the physicochemical properties of the final active pharmaceutical ingredient (API), such as purity, stability, and dissolution rate. The process is influenced by a combination of factors including the solvent system, supersaturation levels, temperature, and the presence of any impurities. rsc.org

Investigations have shown that this compound can exhibit polymorphism, meaning it can exist in different crystalline forms depending on the crystallization conditions. The control over this polymorphism is essential for consistent product quality. The three-dimensional structure of the salt is characterized by extensive hydrogen bonding networks between the hydroxyl groups of the tartaric acid and the pyridine nitrogen of the nicotinyl alcohol moiety.

A common method for purification is solvent-based recrystallization. For instance, crude this compound can be purified through sequential solvent treatments. A typical recrystallization involves dissolving the compound in a suitable solvent system, such as an isopropyl alcohol and methanol mixture (1:1 v/v), followed by controlled cooling to induce crystallization.

The kinetics of crystallization, often described by models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation, helps in understanding the mechanism of crystal growth, which can be diffusion-controlled with varying nucleation rates. rsc.org For related compounds like nicotine (B1678760) tartrate, specific methods have been developed to control the particle size during crystallization. This involves carefully controlling parameters such as the temperature, the rate of addition of reactants, and stirring time. google.com The goal of crystal habit modulation is to produce crystals with desired characteristics, such as improved flowability and compaction properties, by manipulating the crystallization environment. rsc.org

Table 1: Parameters for Controlled Crystallization of Nicotine Tartrate google.com

| Parameter | Condition |

| Solvent System | Mixture of low molecular weight alcohol (e.g., ethanol, isopropanol) and water. |

| Temperature | Maintained between 35-55 °C during addition and stirring. |

| Stirring Time | 60-90 minutes to obtain a suspension. |

| Cooling Rate | Controlled cooling from 35-55 °C down to 0-10 °C over 120-180 minutes. |

Chemical Derivatization and Analog Synthesis of Nicotinyl Alcohol

Nicotinyl alcohol serves as a versatile starting material for the synthesis of a wide array of derivatives and analogs, enabling exploration in various chemical and biological contexts.

Design and Synthesis of Nicotinyl Alcohol Derivatives for Chemical Probing

Nicotinyl alcohol is a valuable synthetic intermediate for creating derivatives designed as chemical probes. atamanchemicals.com These derivatives are often synthesized to interact with specific biological targets. For example, nicotinyl alcohol can be used to prepare (phenyl)(cyanopyrazinyl)urea derivatives, which have been investigated as potential inhibitors of Checkpoint kinase 1 (Chk1), a key enzyme in cell cycle regulation. atamanchemicals.com It is also a precursor in the synthesis of certain histone deacetylase (HDAC) inhibitors. atamanchemicals.comatamanchemicals.com

The synthesis of these derivatives often involves the reaction of nicotinoyl chloride, which can be generated from nicotinic acid, with various nucleophiles. researchgate.netwisdomlib.org For instance, reacting nicotinoyl chloride with substituted anilines can yield N-phenyl nicotinamide (B372718) derivatives. wisdomlib.org Another example is the synthesis of 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea, which involves reacting a nicotinoyl isothiocyanate with an aniline (B41778) derivative. e3s-conferences.org

Table 2: Examples of Nicotinyl Alcohol Derivatives for Chemical Probing

| Derivative Class | Synthetic Precursor | Target/Application | Reference |

| (Phenyl)(cyanopyrazinyl)ureas | Nicotinyl alcohol | Chk1 Inhibitors | atamanchemicals.com |

| Histone Deacetylase Inhibitors | Nicotinyl alcohol | HDAC Inhibition | atamanchemicals.comatamanchemicals.com |

| 1-Nicotinoyl-3-(m-nitrophenyl)-thiourea | Nicotinoyl isothiocyanate | Biologically active substances | e3s-conferences.org |

| 2-Anilino nicotinyl arylsulfonylhydrazides | 2-Anilino-nicotinic acid | Anticancer agents | researchgate.net |

| Thiazolidinones | Nicotinic acid hydrazide | Antimicrobial agents | researchgate.net |

Synthetic Routes to Nicotinyl Alcohol Analogs for Structure-Reactivity Studies

The synthesis of nicotinyl alcohol analogs is crucial for conducting structure-reactivity relationship (SAR) studies. These studies aim to understand how modifications to the molecular structure affect its chemical or biological activity. researchgate.net

Chemo-Enzymatic Approaches for Functionalization

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create complex molecules with high selectivity. Enzymes can be used for the functionalization of nicotinyl alcohol or its precursors under mild conditions. d-nb.info

For example, enzymes are utilized in the large-scale production of nicotinic acid, a precursor to nicotinyl alcohol, through the hydrolysis of 3-cyanopyridine using nitrile hydratase/amidase systems. nih.gov Furthermore, enzymatic processes can be employed for functionalization. A patent describes the use of nicotinyl alcohol in the enzymatic functionalization of electroactive polymer films. googleapis.com Engineered enzymes, such as reductases and transaminases, are increasingly used in cascade reactions to produce complex chiral molecules, and these principles can be applied to the synthesis of functionalized nicotinyl alcohol analogs. d-nb.info

Process Chemistry and Scale-Up Considerations for this compound Production

The industrial-scale production of this compound involves a multi-step chemical process that requires careful optimization of reaction conditions and purification procedures to ensure high yield and purity.

The synthesis begins with the preparation of nicotinyl alcohol itself. A common route is the reduction of 3-cyanopyridine. atamanchemicals.com This is typically achieved through catalytic hydrogenation using a palladium on charcoal catalyst in an acidic aqueous medium. atamanchemicals.com The process involves charging a pressure vessel with the catalyst and 3-cyanopyridine in a hydrochloric acid solution and then introducing hydrogen gas at a controlled pressure and temperature (e.g., 3-5 psi and 10-15°C). atamanchemicals.com

Following the complete reduction of the nitrile group, the catalyst is removed by filtration. The resulting aqueous solution of 3-aminomethyl-pyridine hydrochloride undergoes diazotization. This is achieved by passing ethyl nitrite gas (generated in situ from ethyl alcohol and nitrosyl chloride) into the heated solution (60-65°C). atamanchemicals.comatamanchemicals.com After diazotization and subsequent hydrolysis, the reaction mixture is worked up to isolate the crude nicotinyl alcohol. atamanchemicals.com

Purification and scale-up involve several key unit operations:

Extraction: The product is extracted from the aqueous filtrate using an organic solvent like n-butyl alcohol. atamanchemicals.com

Distillation: The combined organic extracts are concentrated under vacuum (e.g., 100°C at 20 mmHg) to remove the solvent. The crude nicotinyl alcohol is then purified by fractional distillation under reduced pressure. atamanchemicals.com

Salt Formation and Crystallization: The purified nicotinyl alcohol is reacted with L(+)-tartaric acid in a 1:1 molar ratio, typically under reflux in an aqueous or alcoholic solvent, to form this compound. The final product is isolated by crystallization, filtration, and drying. The crystallization step is crucial for achieving the desired purity and crystal form, with solvent systems like isopropyl alcohol/methanol mixtures being effective.

Table 3: Key Stages in Nicotinyl Alcohol Production atamanchemicals.com

| Stage | Process | Key Parameters |

| Hydrogenation | Reduction of 3-cyanopyridine | Catalyst: Palladium on charcoal; Pressure: 3-5 psi; Temp: 10-15°C |

| Diazotization | Conversion of amine to alcohol | Reagent: Ethyl nitrite; Temp: 60-65°C |

| Purification | Isolation of Nicotinyl Alcohol | n-Butyl alcohol extraction; Vacuum distillation (112-114°C / 2-3 mm) |

| Salt Formation | Reaction with Tartaric Acid | 1:1 molar ratio; Reflux in aqueous/alcoholic solvent |

Advanced Analytical Characterization and Purity Assessment of Nicotinyl Alcohol Tartrate

High-Resolution Spectroscopic Techniques for Structural Elucidation

A suite of high-resolution spectroscopic methods is essential for the unambiguous confirmation of the molecular structure of nicotinyl alcohol tartrate, which is a 1:1 salt complex of nicotinyl alcohol and (2R,3R)-tartaric acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for providing detailed information about the molecular structure at the atomic level. klivon.com For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms. In this compound, characteristic signals for the pyridine (B92270) ring protons are observed in the aromatic region, typically between δ 7.2 and 8.6 ppm. The methylene (B1212753) protons (-CH₂OH) of the nicotinyl alcohol moiety usually present as a singlet around δ 4.7 ppm. The methine protons (-CH(OH)-) of the tartrate component would also be visible.

¹³C NMR: Carbon NMR offers insight into the carbon skeleton of the molecule.

Multi-dimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the two components of the salt.

A summary of typical expected NMR data is presented below.

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Nicotinyl Alcohol | Pyridine Ring Protons | 7.2 - 8.6 | Aromatic Region (approx. 120-150) |

| Nicotinyl Alcohol | Methylene Protons (-CH₂OH) | ~4.7 | (approx. 60-65) |

| Tartrate | Methine Protons (-CH(OH)-) | (approx. 4.0-4.5) | (approx. 70-75) |

| Tartrate | Carboxyl Carbon (-COOH) | N/A | (approx. 170-180) |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion. The exact mass of this compound (C₁₀H₁₃NO₇) has been determined to be 259.069202 atomic mass units. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting pieces, offering definitive structural confirmation. In the analysis of this compound, the salt bridge between the nicotinyl alcohol and tartaric acid is often the most labile point.

Expected Fragmentation Pattern:

Parent Ion (M+H)⁺: m/z 260.0765

Major Fragments:

Nicotinyl alcohol moiety: m/z 109 (base peak)

Fragments from the nicotinyl alcohol cation (m/z 110.0607) can include m/z 93.0573, 80.0519, and 92.0488. nih.gov

Tartaric acid moiety

This fragmentation pattern confirms the presence and identity of the two constituent parts of the salt.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching vibrations from the alcohol and carboxylic acid hydroxyl groups, indicating extensive hydrogen bonding. Strong absorptions from the carbonyl (C=O) stretching of the tartaric acid's carboxylic acid groups are also prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information. A Raman spectrum for the nicotinyl alcohol component is available, which helps in characterizing the pyridine ring and hydroxymethyl group vibrations. nih.gov

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) |

| O-H (Alcohol, Carboxylic Acid) | Stretching (H-bonded) | 3200 - 3600 (Broad) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1750 (Strong) |

| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 |

| C-O (Alcohol, Carboxylic Acid) | Stretching | 1050 - 1300 |

UV-Visible spectroscopy is used to study the electronic transitions within the molecule's chromophore, which in this case is the pyridine ring of the nicotinyl alcohol moiety.

Electronic Absorption (UV-Vis): this compound exhibits UV absorption with a maximum (λmax) around 262 nm, which is characteristic of the pyridine chromophore. This property is fundamental for its quantitative determination by UV-based HPLC methods.

Fluorescence Spectroscopy: While not as commonly reported for routine analysis, fluorescence spectroscopy could potentially be used for sensitive detection if the compound or its derivatives exhibit significant fluorescence, providing an alternative to absorption-based methods.

Chromatographic and Electrophoretic Separation Methodologies

Chromatographic techniques are the gold standard for assessing the purity of pharmaceuticals and for separating the active ingredient from any related substances or degradation products. wdh.ac.id

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of this compound. klivon.com A robust, validated HPLC method is essential for quality control.

Method Development: A typical reversed-phase (RP-HPLC) method has been established for analyzing nicotinyl alcohol. atamanchemicals.com This method can be adapted for the tartrate salt. Key parameters include:

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

Mobile Phase: A gradient mobile phase is often employed for effective separation of the main component from impurities. A common system consists of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). atamanchemicals.com For mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. atamanchemicals.comatamanchemicals.com

Detection: UV detection at the λmax of the pyridine chromophore (around 262 nm) is standard.

Flow Rate: A typical flow rate is 1.0 mL/min.

Method Validation: The developed HPLC method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure it is fit for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

Linearity: The method produces results that are directly proportional to the concentration of the analyte in samples.

Range: The concentration interval over which the method is precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A validated HPLC method can reliably determine the purity of this compound, often requiring that any single unknown impurity be below a 0.1% threshold.

| HPLC Parameter | Typical Conditions | Reference |

| Column | C18, 5 µm, 250 x 4.6 mm | |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid | atamanchemicals.com |

| Mobile Phase B | Acetonitrile (MeCN) | atamanchemicals.com |

| Elution | Gradient (e.g., 5% to 95% MeCN over 20 min) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 262 nm | |

| Purity Range | >90% | klivon.com |

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) Applications

The purity and impurity profile of this compound are critical quality attributes that can be rigorously assessed using high-resolution chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an evolution of traditional HPLC, utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. For this compound, UPLC methods are invaluable for the quantitative determination of the active pharmaceutical ingredient (API), as well as the detection and quantification of process-related impurities and degradation products. A typical UPLC method would employ a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). Gradient elution is often used to effectively separate compounds with a wide range of polarities. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not directly amenable to GC, the nicotinyl alcohol moiety can be analyzed by GC, often after a derivatization step to increase its volatility and thermal stability. GC-Mass Spectrometry (GC-MS) is particularly useful for the identification of volatile impurities. researchgate.netnih.gov The mass spectrometer provides structural information on the separated components, allowing for the unambiguous identification of known and unknown impurities. For instance, residual solvents from the manufacturing process can be effectively determined using headspace GC.

A summary of typical chromatographic conditions for the analysis of related compounds is presented below:

| Parameter | UPLC | GC |

| Column | Reversed-phase C18, <2 µm | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | Photodiode Array (PDA) | Mass Spectrometer (MS) |

| Application | Purity, impurity profiling | Volatile impurities, residual solvents |

Chiral Separation Techniques for Enantiomeric Excess Determination

This compound is a salt formed from a chiral acid, L-tartaric acid, and nicotinyl alcohol, which is achiral. However, the principles of chiral separation are crucial in the broader context of drug development, as many active pharmaceutical ingredients are chiral, and their enantiomers can exhibit different pharmacological and toxicological properties. nih.govnih.gov The determination of enantiomeric excess (ee) is a critical step in the quality control of such chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining enantiomeric excess. mdpi.comnih.gov This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. For a hypothetical chiral analogue of nicotinyl alcohol, a suitable CSP would be chosen based on the functional groups present in the molecule.

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. For example, the enantiomers of an alcohol can be reacted with a chiral acid to form diastereomeric esters, which will have different physical properties and can be separated by conventional chromatography. In the case of this compound, the tartaric acid itself is a chiral entity. While nicotinyl alcohol is achiral, if one were analyzing a chiral derivative, the principles of diastereomeric salt formation with tartaric acid could be exploited for separation. google.comgoogle.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Capillary Electrophoresis for Analytical Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity compared to liquid chromatography. It is particularly well-suited for the analysis of charged species like this compound.

Capillary Zone Electrophoresis (CZE): In CZE, separation is based on the differences in the charge-to-mass ratio of the analytes. bdn.go.thnih.govnih.gov When a voltage is applied across a capillary filled with a background electrolyte (BGE), ions migrate at different velocities. Nicotinyl alcohol, being a basic compound, will be protonated in an acidic BGE and will migrate towards the cathode. The tartrate counter-ion will migrate towards the anode. CZE can be used to assess the purity of this compound by separating it from charged impurities. The composition and pH of the BGE are critical parameters that are optimized to achieve the desired separation. nih.govfda.gov

Micellar Electrokinetic Chromatography (MEKC): For the analysis of neutral impurities that may be present, MEKC can be employed. In this technique, a surfactant is added to the BGE at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the micelles, allowing for their separation.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for the comprehensive solid-state characterization of crystalline materials like this compound, providing information on crystal structure, polymorphism, and crystallinity.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal. For this compound, an SCXRD study would provide precise information on bond lengths, bond angles, and the conformation of both the nicotinyl alcohol and tartrate moieties. It would also elucidate the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing.

A key piece of information that can be obtained from SCXRD is the absolute configuration of the chiral centers in the tartaric acid component, which is known to be (2R,3R). This technique confirms the stereochemistry of the counter-ion within the crystal lattice. While nicotinyl alcohol itself is achiral, understanding the crystal packing is crucial for predicting material properties.

Thermal Analysis for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its thermal stability, melting behavior, and the presence of solvates. google.commdpi.comrsu.lvnih.govmdpi.comnih.govgoogleapis.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A typical DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, which is reported to be in the range of 147-148 °C. drugfuture.comatamanchemicals.com The shape and onset of the melting peak can provide information about the purity and crystallinity of the sample. The presence of multiple thermal events could indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound and to quantify the amount of volatile components, such as water or residual solvents. A TGA curve for a stable, anhydrous sample of this compound would show no significant mass loss until the onset of decomposition at a higher temperature. If the sample is a hydrate (B1144303) or contains residual solvents, a mass loss will be observed at lower temperatures corresponding to the boiling point of the volatile component.

A summary of the thermal properties of this compound is provided in the table below:

| Thermal Property | Technique | Observation |

| Melting Point | DSC | 147-148 °C drugfuture.comatamanchemicals.com |

| Thermal Stability | TGA | Stable until decomposition temperature |

| Volatiles Content | TGA | Mass loss at lower temperatures indicates presence of water or solvents |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of a material as it is subjected to a controlled temperature program. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This method is crucial for identifying phase transitions such as melting, crystallization, and glass transitions, which are indicative of the substance's physical form and purity.

For this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. Experimental data indicate a melting range of 147–148 °C, which suggests a well-defined and highly crystalline structure. nih.gov A narrow melting range is a key indicator of high purity. The process involves heating a small, precisely weighed sample in a sealed aluminum pan at a constant rate, often 10 °C/min, under a nitrogen atmosphere to prevent oxidative degradation. researchgate.net Any polymorphic transformations or the presence of solvates would manifest as additional thermal events in the DSC thermogram, providing critical information for formulation development and stability studies. google.com

Table 1: Representative Data from Differential Scanning Calorimetry (DSC) of this compound

| Parameter | Typical Value | Significance |

| Melting Onset | ~146 °C | Indicates the start of the melting process. |

| Peak Melting Point | 147–148 °C | Characteristic temperature of fusion for the crystalline form; a sharp peak suggests high purity. nih.gov |

| Enthalpy of Fusion (ΔH) | Data not available | Quantifies the energy required to melt the sample, related to the degree of crystallinity. |

| Other Thermal Events | None typically reported | Absence of other peaks suggests no major polymorphic transitions or desolvation events under standard test conditions. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and degradation profile of a compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provide insights into the material's composition, including the presence of volatile components like water or residual solvents, and its decomposition pathway.

A TGA of this compound shows high thermal stability at lower temperatures, which is critical for processing and storage. Quality control protocols often specify a maximum weight loss at a given temperature to ensure the absence of volatile impurities. For instance, a common specification for this compound is a weight loss of less than 0.2% when heated to 150°C, confirming the effective removal of residual solvents from the manufacturing process. nih.gov As the temperature increases significantly beyond this point, the TGA curve would show distinct steps corresponding to the decomposition of the tartrate and nicotinyl alcohol moieties. An overlay of TGA and DSC thermograms can be particularly insightful, correlating mass loss with specific endothermic or exothermic events. google.com

Table 2: Illustrative Data from Thermogravimetric Analysis (TGA) of this compound

| Temperature Range | Observation | Interpretation |

| Ambient to 150 °C | < 0.2% weight loss | Indicates the absence of significant amounts of water or residual solvents. nih.gov |

| > 200 °C (approx.) | Onset of decomposition | The temperature at which the compound begins to chemically degrade. |

| 200 °C - 400 °C | Major weight loss steps | Corresponds to the thermal decomposition of the organic salt into gaseous byproducts. |

Microscopic and Imaging Techniques for Morphological Analysis

Microscopic techniques are indispensable for visualizing the physical characteristics of a drug substance, such as particle size, shape, and surface topography. These features can significantly influence bulk properties like flowability and dissolution rate.

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to generate detailed images of a sample's surface. In the pharmaceutical industry, SEM is widely used to characterize the morphology of API powders. Sample preparation for SEM typically involves mounting a small amount of the powder onto an aluminum stub with conductive tape and applying a thin layer of gold via sputter coating to make the sample conductive and prevent charge buildup. google.com

An SEM analysis of crystalline this compound would be expected to reveal particles with a distinct crystalline habit, likely appearing as irregular or prismatic crystals. The images would provide information on the particle size distribution, the degree of particle aggregation, and the surface texture (e.g., smooth or rough). This morphological information is vital for understanding the material's handling properties and for ensuring batch-to-batch consistency. While specific SEM images for this compound are not widely published, analysis of related compounds shows that SEM can effectively reveal a uniform distribution of particles. google.com

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis

Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. It works by scanning a sharp tip, located at the end of a cantilever, across the sample surface. The deflections of the cantilever are monitored to create a three-dimensional topographical map.

For a crystalline substance like this compound, AFM can provide exceptionally detailed information about its surface that is not achievable with SEM. This includes the visualization of crystal facets, the identification of nanoscale defects such as screw dislocations or step edges, and the quantitative measurement of surface roughness. patentinspiration.com This level of detail is important because surface characteristics can influence dissolution kinetics and solid-state reactivity. AFM can be performed in various modes, such as tapping mode, to minimize damage to the sample surface during imaging. patentinspiration.com The analysis can reveal how different crystallization conditions might affect the surface topography at a nanoscale level, providing insights into potential polymorphic behavior. nih.gov

Computational and Theoretical Chemistry Studies of Nicotinyl Alcohol Tartrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.org It is particularly effective for determining the ground-state properties of molecules, such as their optimal three-dimensional geometry. scirp.org For nicotinyl alcohol tartrate, which is an ionic salt composed of a protonated nicotinyl alcohol cation and a tartrate anion, DFT calculations would begin by optimizing the geometry of each individual ion.

This optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, known as the global minimum on the potential energy surface. scirp.org Calculations would typically employ a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which have been shown to provide accurate results for organic molecules. nih.govresearchgate.net The output would provide precise data on the molecule's structural parameters. Beyond the individual ions, DFT can model the geometry of the ion pair, revealing how they interact and arrange in the solid state. The energy landscape can be further explored to identify other stable conformations (local minima) and the transition states that connect them, providing insight into the molecule's flexibility.

| Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length | C-C (pyridine ring) | Calculates the distance between carbon atoms in the aromatic ring. |

| Bond Length | C-O (alcohol/acid) | Determines the length of the carbon-oxygen bonds in both ions. |

| Bond Angle | C-N-C (pyridine ring) | Calculates the angle within the pyridine (B92270) ring involving the nitrogen atom. |

| Dihedral Angle | O-C-C-O (tartrate) | Defines the rotational conformation along the central C-C bond of the tartrate ion. |

Once the optimized molecular geometry is obtained, it can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts can be compared directly with experimental spectra to aid in signal assignment. nih.gov DrugBank provides a predicted ¹H NMR spectrum for the nicotinyl alcohol component. drugbank.com

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. scirp.org Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These frequencies comprise a theoretical infrared (IR) spectrum, which can be compared with experimental FT-IR data. nih.gov Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and other approximations inherent in the method. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. nih.gov This information is used to predict the absorption wavelengths (λmax) of the molecule's UV-Vis spectrum, corresponding to electronic excitations from occupied to unoccupied molecular orbitals. scielo.org.za

| Spectroscopy | Predicted Parameter | Significance |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | Helps identify the chemical environment of each carbon atom. |

| IR | Vibrational Frequency (cm⁻¹) | Corresponds to specific bond vibrations (e.g., O-H stretch, C=O stretch). |

| UV-Vis | Absorption Wavelength (nm) | Indicates electronic transitions, often related to π-systems in the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations provide insight into the movement and behavior of molecules over time. MD simulations model the atoms as balls and the bonds as springs, using classical mechanics to simulate their dynamic evolution.

To study this compound in a biological or chemical context, MD simulations in an aqueous solution are essential. A simulation would be set up by placing the nicotinyl alcohol and tartrate ions in a "box" filled with a large number of explicit water molecules. The interactions between all atoms are governed by a set of parameters known as a force field.

By simulating the system for nanoseconds or longer, researchers can observe how the ions move, rotate, and interact with the surrounding water molecules. This can reveal the structure of the solvation shells—the layer of water molecules immediately surrounding each ion—and calculate properties like the radial distribution function, which describes the probability of finding a water molecule at a certain distance from the ion.

The physical properties and behavior of this compound are dictated by the intermolecular interactions between its constituent ions and between the ions and their environment.

In the Solid State: In a crystal, the arrangement of ions is determined by a balance of strong ionic interactions between the positively charged nicotinyl alcohol and the negatively charged tartrate, as well as extensive hydrogen bonding. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the tartrate ion, along with the hydroxyl group on the nicotinyl alcohol, can act as both hydrogen bond donors and acceptors. Computational models can be used to analyze the crystal lattice and quantify the energies of these interactions, explaining the material's stability and physical properties.

In Solution: When dissolved, the ionic bond is broken, and the primary interactions become ion-solvent and solvent-solvent forces. MD simulations can model the hydrogen bonds formed between the ions and water molecules. The strength and dynamics of these interactions determine the solubility and behavior of the compound in solution.

In Silico Modeling for Chemical Reactivity and Pathway Prediction

Computational models are crucial for predicting the chemical reactivity of a molecule, identifying its most reactive sites, and suggesting potential reaction pathways. lhasalimited.orgmdpi.com This is often achieved using descriptors derived from the electronic structure calculated by DFT.

One of the most common approaches is Frontier Molecular Orbital (FMO) theory. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. researchgate.net

The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack .

The LUMO represents the orbital to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack .

The HOMO-LUMO energy gap is another important descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, MEP analysis would likely highlight the pyridine nitrogen and oxygen atoms as nucleophilic sites and the acidic protons as electrophilic sites. These in silico tools help predict how the molecule might interact with other reagents or biological targets, such as enzymes. nih.govresearchgate.net

Reaction Mechanism Prediction for Synthesis and Degradation

The prediction of reaction mechanisms through computational methods involves calculating the energetics of potential pathways for the formation and breakdown of a molecule. mdpi.com This is often achieved using quantum mechanical methods like Density Functional Theory (DFT) to map out the potential energy surface, identifying transition states and intermediates. purdue.edu

While specific computational studies detailing the synthesis and degradation reaction mechanisms exclusively for this compound are not extensively available in publicly accessible literature, the principles of such studies are well-established. A theoretical investigation would typically model the proton transfer from tartaric acid to the pyridine nitrogen of nicotinyl alcohol to form the salt. Degradation pathway analysis could explore mechanisms such as oxidation of the alcohol group or decarboxylation of the tartrate moiety under various conditions (e.g., thermal, oxidative), providing insights into the compound's stability and potential breakdown products. purdue.edupurdue.edu Such computational explorations are crucial for understanding shelf-life and designing stable formulations.

Docking Studies for Fundamental Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as nicotinyl alcohol) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding the fundamental non-covalent interactions that govern molecular recognition. researchgate.netnih.gov

Although docking studies specifically featuring the this compound salt are not prominent, research on nicotinyl alcohol and related nicotinic compounds provides valuable insights into their potential interactions with protein binding sites. mdpi.comnih.gov For instance, docking simulations of nicotinic derivatives with receptors like nicotinic acetylcholine receptors (nAChRs) have been performed to understand their binding affinities and modes. nih.gov

These studies typically reveal key interactions, such as:

Hydrogen Bonding: The hydroxyl group of nicotinyl alcohol can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. researchgate.net

π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. researchgate.net

Cation-π Interactions: The positively charged pyridinium ion (if protonated) can interact favorably with the electron-rich face of aromatic residues. researchgate.net

These fundamental interactions are crucial for the initial binding and recognition of the molecule at a protein surface. volkamerlab.org A typical docking study output would include the binding energy (or docking score) and a visual representation of the ligand's pose within the binding site, highlighting the specific amino acid residues involved in the interaction. mdpi.comresearchgate.net

| Interaction Type | Molecular Feature Involved | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl Group (-CH₂OH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Asn, Gln, Ser, Tyr |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp |

| Cation-π Interaction | Protonated Pyridine Ring | Phe, Tyr, Trp |

| Van der Waals | Entire Molecule | Aliphatic and Aromatic Residues |

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Chemoinformatics applies computational methods to solve chemical problems, with a significant area being the development of predictive models through QSAR and QSPR. wikipedia.org

Development of Predictive Models for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties (e.g., solubility, boiling point, lipophilicity). mdpi.comochem.eu These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find a relationship between these descriptors and a measured property. aaai.orgsyntelly.com

For this compound, QSPR models could be developed to predict properties such as:

Aqueous Solubility: Predicting how well the compound dissolves in water, a key parameter for many applications.

Log P (Lipophilicity): Modeling the compound's partitioning between an oily and an aqueous phase, which is important for understanding its transport properties.

pKa: Predicting the acidity or basicity of the functional groups, which influences the compound's charge state at different pH values.

While bespoke QSPR models exclusively for this compound are not commonly published, general predictive models trained on large, diverse datasets of chemical compounds can be used to estimate its properties. ochem.eu The development of a specific model would involve curating a dataset of similar pyridine and tartrate compounds, calculating a wide range of molecular descriptors, and employing machine learning algorithms to build and validate the predictive relationship. researchgate.netmdpi.com

| Property to Predict | Example Descriptor Classes | Rationale |

|---|---|---|

| Aqueous Solubility | Polar Surface Area (PSA), H-bond donors/acceptors | Relates to interactions with water molecules. |

| Log P (Lipophilicity) | Molecular Weight, Atom-based logP contributions (e.g., AlogP) | Correlates with molecular size and hydrophobicity. |

| pKa | Electronic descriptors (e.g., partial charges) | Reflects the electron density around ionizable atoms. |

Feature Selection for Structural Correlates

A critical step in QSAR/QSPR modeling is feature selection. nih.gov Since thousands of molecular descriptors can be calculated for a single molecule, it is necessary to identify the subset of descriptors (features) that are most relevant to the property being modeled. plos.org This process improves the model's accuracy, reduces overfitting, and can provide insights into the structural features that are most influential. arxiv.orgarxiv.org

Methods for feature selection range from simple correlation analysis to more complex algorithms like recursive feature elimination or genetic algorithms. researchgate.net For this compound, a feature selection process for a solubility model might identify descriptors related to polarity and hydrogen bonding capacity as highly important. For a model predicting lipophilicity, features related to molecular size and the number of carbon atoms might be selected as more significant. This process helps to distill complex structural information into the key correlates that drive a specific chemical property. nih.gov

Advanced Applications in Chemical Biology and Material Science

Development of Nicotinyl Alcohol Derivatives as Chemical Probes for Biological Systems

The functional groups of nicotinyl alcohol make it an attractive scaffold for the synthesis of chemical probes designed to investigate complex biological systems. By modifying the core structure, researchers can create specialized tools for studying cellular processes and identifying molecular targets.

Tools for Studying Cellular Pathways and Molecular Targets

Derivatives of nicotinyl alcohol have been designed to interact with specific biological pathways, allowing for the study of their mechanisms and roles in disease. A notable example involves the synthesis of nicotinyl alcohol ether derivatives for investigating diseases related to PD-1/PD-L1 signal channels, which are crucial in cancer immunology. google.com These probes can be used to explore the tumor microenvironment and the mechanisms of immune escape, potentially leading to the development of new immunotherapies. google.com The development of such specialized molecules highlights the potential for creating probes that can modulate or report on the activity of specific enzymes or signaling proteins. The core principle lies in using the nicotinyl alcohol framework as a recognizable unit by a biological target, while appended chemical groups provide the desired inhibitory or reporting function.

Fluorogenic or Tagged Derivatives for Imaging and Detection

While specific fluorogenic derivatives of nicotinyl alcohol tartrate are not widely reported, the fundamental chemistry for their creation is well-established. The primary alcohol group is a key handle for chemical modification. It can be converted into a urethane (B1682113) through a reaction with an isocyanate, which can be generated from a fluorescent molecule containing a carbonyl azide (B81097) group. thermofisher.com This strategy allows for the covalent attachment of a wide range of fluorophores.

For instance, coumarin (B35378) or fluorescein-based carbonyl azides can be used to attach a fluorescent tag to the alcohol, yielding a non-fluorescent conjugate. thermofisher.com Subsequent enzymatic cleavage or a change in the microenvironment could then release the fluorophore, creating a "turn-on" fluorescent signal for detection. Another approach is to use reagents like N-methylisatoic anhydride, which reacts with alcohols to produce blue-fluorescent esters. thermofisher.com Such tagged molecules could be invaluable for cellular imaging, allowing for the visualization of drug distribution, target engagement, or the activity of specific enzymes within living cells. nih.gov

Role in Co-Crystallization and Supramolecular Chemistry

The ability of nicotinyl alcohol and its tartrate salt to form predictable non-covalent interactions makes it a valuable component in crystal engineering and supramolecular chemistry. These fields focus on designing and synthesizing complex, ordered structures from molecular building blocks.

Design and Synthesis of Co-Crystals and Metal-Organic Frameworks (MOFs)

Nicotinyl alcohol, and the closely related molecule nicotinamide (B372718), are excellent candidates for designing pharmaceutical co-crystals. researchgate.netugr.esmdpi.com Co-crystals are multi-component solids where different molecules are held together in the same crystal lattice through non-covalent interactions, primarily hydrogen bonding. ijlpr.comnih.gov The pyridine (B92270) nitrogen of nicotinyl alcohol is a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual functionality allows it to form robust supramolecular synthons—reliable patterns of intermolecular interactions—with a variety of co-formers, such as carboxylic acids. nih.gov

The synthesis of co-crystals can be achieved through various methods, each suitable for different compounds and desired outcomes.

| Method | Description | Key Feature |

| Solvent Evaporation | The components are dissolved in a common solvent, which is then slowly evaporated to induce co-crystallization. nih.gov | Simple and effective for generating high-quality single crystals. mdpi.com |

| Grinding (Mechanochemistry) | The solid components are ground together, either neat (dry grinding) or with a minimal amount of liquid (liquid-assisted grinding, LAG). nih.gov | A solvent-free or low-solvent method, often faster than solution-based techniques. sysrevpharm.org |

| Slurry Crystallization | The components are stirred in a solvent in which they are sparingly soluble, allowing for the gradual conversion to the more stable co-crystal form. sysrevpharm.org | Useful for screening and for systems where components have different solubilities. |

| Reaction Crystallization | Supersaturation is generated by adding one component (e.g., the drug) to a saturated solution of the other (the co-former), causing the co-crystal to precipitate. nih.gov | Driven by the lower solubility of the co-crystal compared to the individual components. nih.gov |

Furthermore, the pyridine-containing structure of nicotinyl alcohol makes it a suitable organic linker, or ligand, for the construction of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials composed of metal ions or clusters connected by organic ligands. mdpi.com The nitrogen atom on the pyridine ring can coordinate with metal centers (e.g., Zr, Co), while the alcohol group offers a secondary site for interaction or post-synthetic modification. mdpi.comnih.govrsc.org By carefully selecting the metal component and other co-ligands, it is possible to synthesize MOFs with tailored pore sizes, surface areas, and chemical functionalities for applications in catalysis or selective adsorption. mdpi.commdpi.com

Exploiting Non-Covalent Interactions in Solid-State Engineering

Solid-state engineering aims to control the physical properties of a material by controlling the arrangement of molecules in its crystal lattice. The key to this control lies in understanding and exploiting non-covalent interactions like hydrogen bonds and π-π stacking. This compound is an excellent model for this, as it contains multiple functional groups capable of forming these interactions.

The formation of co-crystals relies on the creation of supramolecular heterosynthons, which are robust interaction patterns between different but complementary functional groups. nih.govmdpi.com For example, the pyridine ring of nicotinyl alcohol can form a strong N···H-O hydrogen bond with a carboxylic acid co-former, while its own hydroxyl group can interact with other acceptors. The aromatic pyridine ring can also participate in π-π stacking interactions, further stabilizing the crystal structure. By choosing co-formers with specific functionalities, chemists can guide the assembly of molecules into desired architectures, thereby modifying material properties like solubility, melting point, and stability. mdpi.com

Integration into Advanced Formulation Systems (focus on material science, not drug delivery)

From a material science perspective, advanced formulation systems involve the creation of composite materials where the active compound is integrated into a matrix to achieve specific physical or chemical properties. This compound can be incorporated into such systems to modify the characteristics of the final material.

For example, it can be integrated into topical formulations like creams or ointments. patsnap.com Here, the focus is not on the delivery but on how the compound interacts with the formulation's matrix (e.g., polymers, lipids). The solubility and crystalline nature of this compound can influence the rheology, texture, and physical stability of the semi-solid formulation.

In more advanced systems, nicotinyl alcohol could be incorporated into polymer-based composites or inorganic aerogels. Its presence could modify the mechanical properties of the material by acting as a plasticizer or by forming specific interactions with the polymer backbone. In porous materials like silica (B1680970) aerogels, the nicotinyl alcohol molecules could be physically entrapped within the pores or chemically grafted onto the silica surface via their hydroxyl group. This would alter the surface chemistry of the material, changing its hydrophilicity and adsorption characteristics, making it potentially useful as a functionalized filter or a solid-state support.

Nanoparticle Encapsulation for Controlled Release in Material Science Applications

Nanoparticle-based drug delivery systems are a significant area of research in material science, offering the potential for targeted and controlled release of therapeutic agents. pci.commdpi.com These systems can be engineered to release their payload in response to specific stimuli, enhancing therapeutic efficacy and minimizing side effects. nih.gov The encapsulation of active compounds within nanoparticles can also protect them from degradation and improve their bioavailability. sigmaaldrich.com

While the field of nanoparticle encapsulation is rapidly advancing for various molecules, specific research detailing the encapsulation of this compound for controlled release applications in material science is not extensively documented in publicly available literature. However, related compounds have been the subject of such investigations. For instance, polymeric nanoparticles have been explored for the delivery of other cardiovascular drugs, demonstrating the potential of these systems for compounds with similar applications. nih.gov The principles of nanoparticle drug delivery, including the use of biodegradable polymers to form a matrix that slowly releases an active agent, are well-established and could theoretically be applied to this compound. mdpi.com

Table 1: Overview of Common Nanoparticle Types for Drug Delivery

| Nanoparticle Type | Core Material(s) | Key Characteristics | Potential Applications |

|---|---|---|---|

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PLA) | Biocompatible, biodegradable, sustained release | Controlled drug delivery, gene therapy |

| Liposomes | Phospholipids, cholesterol | Biocompatible, can encapsulate hydrophilic and hydrophobic drugs | Drug delivery, vaccine adjuvants |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Biocompatible, good for lipophilic drugs, controlled release | Oral and topical drug delivery |

| Inorganic Nanoparticles | Gold, silica, iron oxide | Unique optical and magnetic properties, tunable size and shape | Bioimaging, hyperthermia, targeted drug delivery |

Polymeric Matrices and Hydrogel Formulations for Chemical Applications

Polymeric matrices and hydrogels are three-dimensional networks of cross-linked polymers that can absorb and retain large amounts of water or biological fluids. nih.govresearchgate.net These materials are of significant interest for various chemical and biomedical applications, particularly for the controlled release of active compounds. researchgate.netnih.gov The release of a substance from a hydrogel can be modulated by factors such as the polymer composition, cross-linking density, and the pH of the surrounding environment. researchgate.netresearchgate.net

There is a body of research on the use of hydrogels for the controlled delivery of nicotinic acid and nicotinamide, compounds closely related to nicotinyl alcohol. researchgate.netbiointerfaceresearch.com For example, hydrogels based on poly(2-hydroxyethyl methacrylate) and polyvinylpyrrolidone (B124986) have been investigated as vehicles for the controlled release of nicotinic acid. researchgate.net Similarly, matrix-based controlled-release tablets for niacin have been formulated using natural polymers like guar (B607891) gum. nih.gov While these studies highlight the feasibility of using hydrogel systems for the sustained release of niacin derivatives, specific research focused on the formulation of this compound within polymeric matrices or hydrogels for chemical applications is not widely reported.

Table 2: Properties of Selected Polymers Used in Hydrogel Formulations

| Polymer | Type | Properties | Common Applications in Drug Delivery |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Synthetic | Biocompatible, high water content, good mechanical strength | Wound dressings, contact lenses, drug delivery |

| Poly(ethylene glycol) (PEG) | Synthetic | Biocompatible, non-immunogenic, highly soluble in water | Surface modification of nanoparticles, hydrogels, drug conjugation |

| Chitosan | Natural | Biodegradable, biocompatible, mucoadhesive | Drug delivery, tissue engineering, wound healing |

| Alginate | Natural | Biocompatible, biodegradable, forms gels in the presence of divalent cations | Cell encapsulation, drug delivery, wound dressings |

Utilization in Analytical Chemistry Reagent Development

Derivatization Reagents for Enhanced Detection and Separation

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.org This process can enhance detectability, improve chromatographic separation, and increase the volatility of the analyte. gcms.cz Alcohols are a class of compounds that can be derivatized to improve their analytical properties. caltech.edu

The hydroxyl group of an alcohol can be reacted with a derivatizing agent to form an ester or an ether, which is often more volatile and less polar than the parent alcohol. libretexts.orgcaltech.edu While the principles of alcohol derivatization are well-established, there is no specific information in the reviewed scientific literature to suggest that this compound is used as a derivatization reagent itself. Rather, as a molecule containing a hydroxyl group, it could potentially be a subject for derivatization to enhance its own detection and separation in complex matrices.

Standards and Reference Materials for Quality Control in Chemical Synthesis

Reference standards are highly purified compounds that are used as a benchmark for qualitative and quantitative analysis. nih.gov They are essential for ensuring the quality and consistency of chemical synthesis and pharmaceutical manufacturing. tso.co.ukpharmacopoeia.com A reference standard provides a basis for confirming the identity, purity, and concentration of a substance in a sample. cerilliant.comsigmaaldrich.com

This compound is available as a British Pharmacopoeia (BP) Reference Standard. sigmaaldrich.compharmacopoeia.com This indicates its use in the quality control of chemical synthesis, particularly in the pharmaceutical industry. sigmaaldrich.com As a BP reference standard, it is intended for use in the laboratory tests specifically prescribed in the British Pharmacopoeia. sigmaaldrich.com The availability of this compound as a primary pharmaceutical standard underscores its importance in ensuring that products meet stringent quality requirements. sigmaaldrich.com

Table 3: Specifications of this compound as a British Pharmacopoeia (BP) Reference Standard

| Property | Specification | Reference |

|---|---|---|

| Product Name | This compound | sigmaaldrich.com |

| Pharmacopoeia | British Pharmacopoeia (BP) | sigmaaldrich.compharmacopoeia.com |

| CAS Number | 6164-87-0 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃NO₇ | nih.gov |

| Molecular Weight | 259.21 g/mol | sigmaaldrich.comnih.gov |

| Grade | Pharmaceutical primary standard | sigmaaldrich.com |

| Application | Pharmaceutical (small molecule) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Future Research Directions and Unexplored Avenues